molecular formula C15H12BrN3O2 B7543678 1-(4-bromophenyl)-N-(2-furylmethyl)-1H-pyrazole-4-carboxamide

1-(4-bromophenyl)-N-(2-furylmethyl)-1H-pyrazole-4-carboxamide

Cat. No. B7543678
M. Wt: 346.18 g/mol
InChI Key: XZOKGOCXLVLPHF-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(2-furylmethyl)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(2-furylmethyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been proposed that the compound may exert its effects by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-N-(2-furylmethyl)-1H-pyrazole-4-carboxamide in lab experiments is its potential therapeutic applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-N-(2-furylmethyl)-1H-pyrazole-4-carboxamide. One potential direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to explore its potential use as a therapeutic agent for the treatment of various diseases. Additionally, the compound could be further modified to improve its pharmacokinetic properties and increase its efficacy.

Synthesis Methods

1-(4-bromophenyl)-N-(2-furylmethyl)-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process. The first step involves the reaction between 4-bromobenzaldehyde and ethyl acetoacetate to form 4-bromo-α,β-unsaturated ketone. This intermediate is then reacted with hydrazine hydrate to form 4-bromo-1H-pyrazole-3-carboxylic acid hydrazide. Finally, the desired compound is obtained by reacting 4-bromo-1H-pyrazole-3-carboxylic acid hydrazide with 2-furylacetaldehyde.

Scientific Research Applications

1-(4-bromophenyl)-N-(2-furylmethyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation.

properties

IUPAC Name

1-(4-bromophenyl)-N-(furan-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c16-12-3-5-13(6-4-12)19-10-11(8-18-19)15(20)17-9-14-2-1-7-21-14/h1-8,10H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOKGOCXLVLPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CN(N=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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